molecular formula C24H27NO8 B13728412 Benzyl N-acetyl-4,6-O-benzylidene normuranic acid

Benzyl N-acetyl-4,6-O-benzylidene normuranic acid

Katalognummer: B13728412
Molekulargewicht: 457.5 g/mol
InChI-Schlüssel: KBBGPRDVHUWBLB-UBTSVQAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid is a complex carbohydrate derivative known for its unique structural properties. It is a modified sugar molecule that has been extensively studied for its potential applications in various fields of science and industry. The compound is characterized by the presence of a benzylidene acetal group at the 4,6-positions and an N-acetyl group, which contribute to its distinct chemical behavior.

Eigenschaften

Molekularformel

C24H27NO8

Molekulargewicht

457.5 g/mol

IUPAC-Name

2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid

InChI

InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23+,24+/m1/s1

InChI-Schlüssel

KBBGPRDVHUWBLB-UBTSVQAUSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@@H](O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC(=O)O

Kanonische SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid typically involves the protection of hydroxyl groups in the sugar molecule followed by selective acetylation and benzylidene acetal formation. One common method includes the treatment of the sugar derivative with acetic acid under elevated temperatures (80–118°C) to achieve regioselective acetylation . The benzylidene acetal group is introduced by reacting the sugar with benzaldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection of hydroxyl groups, selective acetylation, and benzylidene acetal formation, followed by purification using techniques like silica gel chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst like palladium.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products:

    Oxidation: Benzyl ethers and other oxidized derivatives.

    Reduction: Cleaved benzylidene acetal groups leading to simpler sugar derivatives.

    Substitution: Various substituted sugar derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene acetal group can act as a protective group, allowing selective reactions at other positions on the sugar molecule. The N-acetyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid is unique due to its specific combination of benzylidene acetal and N-acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research in carbohydrate chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.